Octadecanoic acid, 3-hydroxypropyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

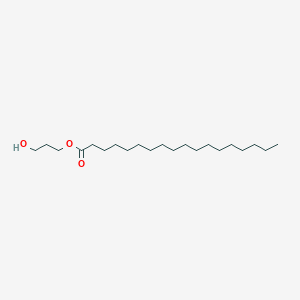

Structure

2D Structure

Properties

IUPAC Name |

3-hydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h22H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFNPSNDNZSCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865189 | |

| Record name | 3-Hydroxypropyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10108-23-3, 25190-52-7 | |

| Record name | 3-Hydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(1-oxooctadecyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxypropyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(1-oxooctadecyl)-.omega.-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPROPYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPN4O3JW0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octadecanoic Acid, 3-Hydroxypropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl stearate, is a fatty acid ester with the chemical formula C₂₁H₄₂O₃.[1] It consists of a long-chain saturated fatty acid, stearic acid, esterified with 1,3-propanediol. This molecule possesses both a long hydrophobic alkyl chain and a hydrophilic head containing a hydroxyl group, giving it amphiphilic properties. This dual nature makes it a subject of interest in various applications, particularly in the cosmetics industry as an emollient and potentially in other fields requiring surface-active agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, and explores its potential, though currently undocumented, role in drug development.

Chemical and Physical Properties

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 3-hydroxypropyl octadecanoate | [1] |

| Synonyms | 3-Hydroxypropyl stearate, 1,3-Propanediol monostearate | [1] |

| CAS Number | 10108-23-3 | [1][2] |

| Molecular Formula | C₂₁H₄₂O₃ | [1] |

| Molecular Weight | 342.6 g/mol | [1][2] |

| InChI Key | TVFNPSNDNZSCBM-UHFFFAOYSA-N | [2] |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/Range | Notes |

| Melting Point | 50 - 70 °C | Estimated based on the thermal properties of stearic acid and similar long-chain esters.[2] |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Insoluble in water. Soluble in organic solvents. | Based on the long hydrophobic stearate tail. Specific solubility data in various solvents is not available.[4][5][6] |

| Appearance | Waxy solid | Based on the properties of similar long-chain fatty acid esters. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established esterification methods. The two primary routes are acid-catalyzed esterification and lipase-mediated esterification.

Acid-Catalyzed Esterification

This is a conventional method for producing esters, involving the direct reaction of a carboxylic acid (stearic acid) with an alcohol (1,3-propanediol) in the presence of an acid catalyst.[2]

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactants and Catalyst:

-

Stearic Acid (1 mole equivalent)

-

1,3-Propanediol (a molar excess, e.g., 2-5 mole equivalents, is often used to drive the reaction towards the monoester)

-

Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst) at a catalytic amount (e.g., 1-5 mol% relative to the stearic acid).[7]

-

-

Reaction Setup:

-

The reactants and catalyst are combined in a round-bottom flask equipped with a reflux condenser and a means of water removal (e.g., a Dean-Stark apparatus).

-

An appropriate solvent that forms an azeotrope with water (e.g., toluene or xylene) can be used to facilitate water removal.

-

-

Reaction Conditions:

-

The reaction mixture is heated to reflux (typically between 120-150°C, depending on the solvent) with continuous stirring.[8]

-

The reaction progress is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is considered complete when no more water is evolved or when the concentration of the starting material remains constant. Reaction times can vary from a few hours to over 24 hours depending on the scale and specific conditions.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Lipase-Mediated Esterification

Enzymatic synthesis using lipases offers a greener and more selective alternative to chemical catalysis, often proceeding under milder reaction conditions.[9][10] Immobilized lipases, such as Candida antarctica lipase B (CALB), are commonly used for their high efficiency and reusability.[2]

Experimental Protocol: Lipase-Mediated Esterification

-

Reactants and Enzyme:

-

Stearic Acid (1 mole equivalent)

-

1,3-Propanediol (1-5 mole equivalents)

-

Immobilized Lipase (e.g., Novozym® 435) at a concentration of 1-10% (w/w) of the total substrate weight.

-

-

Reaction Medium:

-

The reaction can be carried out in a solvent-free system or in a non-polar organic solvent (e.g., hexane, heptane, or toluene) to minimize enzyme denaturation and facilitate product recovery.

-

-

Reaction Conditions:

-

The mixture is incubated at a controlled temperature, typically between 40-70°C, with constant agitation (e.g., shaking or stirring).[11]

-

The reaction is often conducted under reduced pressure or with the addition of molecular sieves to remove the water produced, thereby shifting the equilibrium towards ester formation.

-

The progress of the reaction is monitored by analyzing aliquots of the reaction mixture using GC or by determining the decrease in free fatty acid content through titration.

-

-

Product Isolation:

-

Upon completion, the immobilized enzyme is separated from the reaction mixture by simple filtration and can be washed and reused.

-

The solvent (if used) is removed under reduced pressure.

-

The product can be purified using similar methods as for the acid-catalyzed reaction, such as column chromatography.

-

Caption: Synthesis routes for this compound.

Analytical Characterization

The primary method for the analysis and characterization of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the relatively low volatility of the compound, derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, may be necessary for optimal chromatographic performance.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization:

-

A known amount of the sample is dissolved in a suitable organic solvent (e.g., dichloromethane or hexane).

-

An internal standard (e.g., a fatty acid ester of a different chain length not present in the sample) is added for quantitative analysis.

-

For derivatization, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to the sample solution. The mixture is then heated (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL. The injector temperature is usually set high (e.g., 250-300°C) to ensure complete vaporization.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100-150°C), hold for a few minutes, and then ramp up to a final temperature of 280-320°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 50 to 650.

-

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to the derivatized this compound will show characteristic fragment ions that can be used for its identification by comparison with mass spectral libraries or by interpretation of the fragmentation pattern.

-

Quantification can be performed by comparing the peak area of the analyte to that of the internal standard.

-

Caption: General workflow for GC-MS analysis.

Applications in Drug Development

Currently, there is a lack of specific studies detailing the biological activities, involvement in signaling pathways, or direct applications of this compound in drug development. However, based on the properties of related compounds, some potential areas of interest for future research can be extrapolated.

-

Excipient in Formulations: Fatty acid esters are widely used as excipients in pharmaceutical formulations.[9] They can function as lubricants, emulsifiers, and solubilizing agents to improve the stability and bioavailability of active pharmaceutical ingredients (APIs). The amphiphilic nature of 3-hydroxypropyl stearate suggests its potential as an emulsifier in cream and ointment formulations for topical drug delivery.

-

Component of Lipid-Based Drug Delivery Systems: The long hydrophobic stearate chain makes this molecule suitable for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs and provide controlled release.

-

Potential for Antimicrobial Activity: Some fatty acid esters have demonstrated antimicrobial properties.[12] Future studies could investigate whether 3-hydroxypropyl stearate exhibits any activity against clinically relevant microorganisms.

It is important to emphasize that these are speculative applications based on the chemical structure of the molecule and the known functions of similar compounds. Rigorous experimental investigation is required to validate any of these potential uses in drug development.

Conclusion

This compound is a fatty acid ester with well-defined chemical synthesis routes and analytical characterization methods. While its primary current application appears to be in the cosmetics industry, its chemical structure suggests potential for broader utility, particularly in the pharmaceutical sciences as an excipient or a component of drug delivery systems. A significant gap in the current knowledge is the lack of data on its biological activities and specific applications in drug development. Future research in these areas is warranted to fully elucidate the potential of this molecule.

References

- 1. 3-Hydroxypropyl stearate | C21H42O3 | CID 168316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10108-23-3 | Benchchem [benchchem.com]

- 3. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceasia.org [scienceasia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Immobilized lipase catalyzing glucose stearate synthesis and their surfactant properties analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2020160905A1 - Antimicrobial activity of fatty acid esters and combinations thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxypropyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxypropyl stearate, a monoester of stearic acid and 1,3-propanediol. This document details both chemical and enzymatic synthesis protocols, along with in-depth characterization methodologies including spectroscopic and thermal analyses. All quantitative data is presented in structured tables for clarity and comparative purposes, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

3-Hydroxypropyl stearate, also known as 1,3-propanediol monostearate, is a valuable compound with applications in the cosmetic, pharmaceutical, and food industries as an emulsifier, emollient, and surfactant.[1] Its amphiphilic nature, stemming from the combination of a long hydrophobic alkyl chain from stearic acid and a hydrophilic head from 1,3-propanediol, allows it to stabilize oil-in-water and water-in-oil emulsions. The presence of a free hydroxyl group also provides a site for further chemical modification. This guide outlines the primary methods for its synthesis and the analytical techniques used for its structural and thermal characterization.

Synthesis of 3-Hydroxypropyl Stearate

The synthesis of 3-hydroxypropyl stearate is primarily achieved through the esterification of stearic acid with 1,3-propanediol. This can be accomplished via chemical catalysis or enzymatic processes.

Chemical Synthesis: Acid-Catalyzed Esterification

A common method for the synthesis of 3-hydroxypropyl stearate involves the direct esterification of stearic acid and 1,3-propanediol using an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to increase the reaction rate. The reaction is typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the formation of the ester.

Figure 1: Chemical Synthesis Workflow.

Experimental Protocol:

A detailed experimental protocol for the acid-catalyzed synthesis of 3-hydroxypropyl stearate is presented in Table 1. This procedure is adapted from established esterification methods.[2][3]

| Parameter | Value/Procedure |

| Reactants | Stearic Acid, 1,3-Propanediol |

| Molar Ratio | 1:1.5 (Stearic Acid : 1,3-Propanediol) |

| Catalyst | p-Toluenesulfonic acid (p-TSA) |

| Catalyst Loading | 1-2 mol% relative to stearic acid |

| Solvent | Toluene (to facilitate azeotropic removal of water) |

| Apparatus | Round-bottom flask equipped with a Dean-Stark apparatus and condenser |

| Reaction Temperature | 120-140 °C (reflux temperature of toluene) |

| Reaction Time | 4-8 hours (monitored by TLC or disappearance of stearic acid) |

| Work-up | 1. Cool the reaction mixture. 2. Wash with saturated sodium bicarbonate solution to neutralize the catalyst. 3. Wash with brine. 4. Dry the organic layer over anhydrous sodium sulfate. 5. Remove the solvent under reduced pressure. |

| Purification | Column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) |

Table 1: Experimental Protocol for Acid-Catalyzed Esterification.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under solvent-free conditions and at lower temperatures. Lipases, such as Candida antarctica lipase B (CALB), commercially available as Novozym 435, are effective catalysts for the esterification of fatty acids.[2][4]

Figure 2: Enzymatic Synthesis Workflow.

Experimental Protocol:

The experimental protocol for the lipase-catalyzed synthesis of 3-hydroxypropyl stearate is outlined in Table 2.

| Parameter | Value/Procedure |

| Reactants | Stearic Acid, 1,3-Propanediol |

| Molar Ratio | 1:1.5 (Stearic Acid : 1,3-Propanediol) |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |

| Enzyme Loading | 5-10% by weight of total reactants |

| Solvent | Solvent-free or minimal high-boiling point solvent (e.g., 2-methyl-2-butanol) |

| Apparatus | Jacketed glass reactor with mechanical stirring |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 24-48 hours |

| Work-up | 1. Filter the reaction mixture to recover the immobilized enzyme. 2. The filtrate can be used directly or further purified if necessary. |

| Purification (optional) | Vacuum distillation to remove excess 1,3-propanediol. |

Table 2: Experimental Protocol for Lipase-Catalyzed Esterification.

Characterization of 3-Hydroxypropyl Stearate

The synthesized 3-hydroxypropyl stearate is characterized using various analytical techniques to confirm its structure and assess its purity and thermal properties.

Figure 3: Characterization Workflow.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band and the presence of a hydroxyl (O-H) stretching band.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, broad | 3200 - 3600 |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| C=O (ester carbonyl) | Stretching, strong | 1735 - 1750 |

| C-O (ester) | Stretching | 1150 - 1250 |

Table 3: Expected FT-IR Absorption Bands for 3-Hydroxypropyl Stearate.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 3-hydroxypropyl stearate, confirming the connectivity of the atoms.

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (stearate chain) | ~0.88 | Triplet |

| -(CH₂)₁₄- (stearate chain) | ~1.27 | Multiplet |

| -CH₂-CH₂-C=O | ~1.60 | Multiplet |

| -O-CH₂-CH₂-CH₂-O- | ~1.87-1.96 | Multiplet |

| -CH₂-C=O | ~2.31 | Triplet |

| HO-CH₂- | ~3.70 | Triplet |

| C(=O)-O-CH₂- | ~4.15-4.24 | Triplet |

Table 4: Expected ¹H NMR Chemical Shifts for 3-Hydroxypropyl Stearate.[1]

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ (stearate chain) | ~14 |

| -(CH₂)n- (stearate chain) | ~22-34 |

| -CH₂-C=O | ~34-35 |

| -O-CH₂-CH₂-CH₂-OH | ~30-32 |

| -CH₂-OH | ~58-60 |

| -O-CH₂- | ~62-64 |

| C=O (ester carbonyl) | ~174 |

Table 5: Expected ¹³C NMR Chemical Shifts for 3-Hydroxypropyl Stearate.

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.[5]

| m/z Value | Proposed Fragment |

| 342 | [M]⁺ (Molecular Ion) |

| 284 | [M - C₃H₆O]⁺ |

| 267 | [M - C₃H₇O₂]⁺ |

| 77 | [C₃H₅O₂]⁺ |

| 59 | [C₃H₇O]⁺ |

Table 6: Potential Mass Spectrometry Fragments of 3-Hydroxypropyl Stearate.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of 3-hydroxypropyl stearate, such as melting point, thermal stability, and decomposition profile.

| Thermal Property | Technique | Expected Observation |

| Melting Point | DSC | Endothermic peak corresponding to the melting of the solid ester. |

| Crystallization Temperature | DSC | Exothermic peak upon cooling from the melt. |

| Thermal Stability | TGA | Onset of weight loss indicates the decomposition temperature. |

| Decomposition Profile | TGA | Multi-step or single-step weight loss, providing information on the degradation mechanism. |

Table 7: Expected Thermal Analysis Data for 3-Hydroxypropyl Stearate.

Conclusion

This technical guide has provided detailed methodologies for the chemical and enzymatic synthesis of 3-hydroxypropyl stearate. Furthermore, a comprehensive overview of the analytical techniques for its characterization has been presented, with expected data summarized in tabular format for ease of reference. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the synthesis and application of this versatile monoester.

References

- 1. mdpi.com [mdpi.com]

- 2. US7960575B2 - Synthesis of mono and di esters from biologically-produced 1,3-propanediol - Google Patents [patents.google.com]

- 3. cetjournal.it [cetjournal.it]

- 4. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 3-Hydroxypropyl Stearate

Introduction: 3-Hydroxypropyl stearate, also known by its IUPAC name 3-hydroxypropyl octadecanoate, is a monoester of stearic acid and 1,3-propanediol. This compound belongs to the class of fatty acid esters, which are widely utilized in the cosmetic, food, and pharmaceutical industries. Its molecular structure, featuring a long, lipophilic alkyl chain from stearic acid and a polar head with a free hydroxyl group from 1,3-propanediol, imparts amphiphilic properties. These characteristics make it a valuable excipient in various formulations, acting as an emollient, emulsifier, and stabilizer. This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its applications for researchers and professionals in drug development.

Core Properties and Identification

3-Hydroxypropyl stearate is identified by its unique chemical structure and identifiers. It is crucial to distinguish it from its isomer, propylene glycol monostearate, which is an ester of stearic acid and 1,2-propanediol.

Chemical Identifiers:

-

IUPAC Name: 3-hydroxypropyl octadecanoate[1]

-

Synonyms: Octadecanoic acid, 3-hydroxypropyl ester; 1,3-Propanediol, monostearate; 3-Stearoyloxy-1-propanol[1]

-

CAS Number: 25190-52-7[1]

-

Molecular Formula: C₂₁H₄₂O₃[1]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of 3-hydroxypropyl stearate. Much of the available data is computed, with experimental values for specific properties like melting point being less common in public databases.

| Property | Value | Source |

| Molecular Weight | 342.6 g/mol | PubChem[1] |

| Monoisotopic Mass | 342.31339520 Da | PubChem[1] |

| Physical Description | Expected to be a white to yellowish waxy solid at room temperature, based on related compounds like propylene glycol monostearate. | Inferred from[2] |

| Melting Point | Data not available in cited sources. The related isomer, propylene glycol monostearate, has a melting point of approximately 50°C. | [2] |

| Boiling Point | Data not available in cited sources. | |

| Solubility | Expected to be insoluble in water and soluble in organic solvents like ethanol, consistent with related fatty acid esters. | Inferred from[2] |

| Computed XLogP3 | 8.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 20 | PubChem[1] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of 3-hydroxypropyl stearate, ensuring purity, identity, and desired physicochemical properties for research and formulation development.

Synthesis: Direct Esterification

The most common method for synthesizing 3-hydroxypropyl stearate is the direct Fischer esterification of stearic acid with 1,3-propanediol, typically using an acid catalyst.

Objective: To produce 3-hydroxypropyl stearate via the esterification of stearic acid and 1,3-propanediol.

Reactants & Reagents:

-

Stearic Acid (C₁₈H₃₆O₂)

-

1,3-Propanediol (C₃H₈O₂) (used in excess to favor monoester formation)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid, sulfuric acid, or a solid acid resin)

-

Organic Solvent (e.g., Toluene or Heptane, to facilitate water removal)

-

Sodium Bicarbonate Solution (5% w/v, for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: Charge a round-bottom flask with stearic acid, a molar excess of 1,3-propanediol (e.g., 3-5 equivalents), the acid catalyst (0.5-2 mol%), and the organic solvent. Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Esterification: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by tracking water collection or using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Neutralization and Washing: Wash the organic layer sequentially with the 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel to isolate the pure 3-hydroxypropyl stearate.

Caption: Synthesis and Purification Workflow for 3-Hydroxypropyl Stearate.

Physicochemical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized 3-hydroxypropyl stearate.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Protocol: A small amount of the sample is analyzed as a thin film on a salt plate (KBr or NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Results: The spectrum should show a strong absorption band around 1740-1735 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch, a broad band in the region of 3500-3200 cm⁻¹ for the hydroxyl (O-H) group, and strong C-H stretching bands around 2920 and 2850 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H NMR and ¹³C NMR.

-

Expected Results:

-

¹H NMR: Signals corresponding to the long alkyl chain of stearate, and distinct peaks for the methylene protons of the 1,3-propanediol moiety (e.g., a triplet for -CH₂-O-C=O, a triplet for -CH₂-OH, and a multiplet for the central -CH₂-).

-

¹³C NMR: A peak around 174 ppm for the ester carbonyl carbon, signals around 60-70 ppm for the carbons of the propanediol backbone, and a series of peaks between 14-35 ppm for the stearate alkyl chain. PubChem provides access to reference spectra[1].

-

3. Mass Spectrometry (MS):

-

Protocol: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS).

-

Expected Results: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound, confirming its identity. GC-MS data is available in the NIST Mass Spectrometry Data Center[1].

4. Differential Scanning Calorimetry (DSC):

-

Protocol: A small, weighed amount of the sample is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Expected Results: The resulting thermogram will show an endothermic peak corresponding to the melting point of the material, providing information on its thermal behavior and purity.

Caption: Analytical Workflow for Characterizing 3-Hydroxypropyl Stearate.

Applications in Research and Drug Development

The unique physicochemical properties of 3-hydroxypropyl stearate make it a versatile excipient in pharmaceutical formulations. An excipient is a substance formulated alongside the active pharmaceutical ingredient (API) to enhance its performance, stability, or manufacturability[3].

-

Lipid-Based Drug Delivery Systems: Due to its lipophilic nature and low toxicity, 3-hydroxypropyl stearate is a suitable candidate for creating lipid matrices in advanced drug delivery systems. It can be used as a solid lipid in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the solubility and bioavailability of poorly water-soluble drugs and enable controlled or targeted drug release[4].

-

Emulsifier and Stabilizer: The amphiphilic character of 3-hydroxypropyl stearate allows it to act as a non-ionic surfactant and emulsifier. It can stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are the basis for many topical and oral formulations like creams, lotions, and ointments.

-

Matrix Former in Sustained-Release Formulations: In solid dosage forms, it can function as a lipidic matrix-forming agent. Techniques like hot-melt extrusion (HME) can be used to create pellets or tablets where the drug is dispersed within a matrix of 3-hydroxypropyl stearate[4]. The drug is then released slowly over time through diffusion and erosion of the lipid matrix, providing a sustained-release profile.

-

Lubricant and Binder: Similar to other fatty acid esters like magnesium stearate, it can serve as a lubricant in tablet manufacturing to prevent the formulation from sticking to the punches and dies of the tablet press[3].

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Analysis of 3-Hydroxypropyl Octadecanoate

Abstract

3-Hydroxypropyl octadecanoate is a monoester of stearic acid and 1,3-propanediol. As a member of the fatty acid ester class, its characterization is crucial for quality control, structural elucidation, and understanding its chemical properties in various applications, including pharmaceutical formulations and material science. This guide provides a comprehensive overview of the key spectroscopic techniques used to analyze 3-hydroxypropyl octadecanoate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, expected spectral data, and a generalized analytical workflow are presented to aid researchers in the unambiguous identification and characterization of this compound.

Chemical Structure

Chemical Formula: C₂₁H₄₂O₃ Molecular Weight: 358.56 g/mol Structure: CH₃(CH₂)₁₆-C(=O)O-(CH₂)₃-OH

Spectroscopic Analysis

The structural confirmation of 3-hydroxypropyl octadecanoate relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the proton and carbon skeletons of 3-hydroxypropyl octadecanoate.

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values for the protons in 3-hydroxypropyl octadecanoate, typically referenced to a tetramethylsilane (TMS) standard in a solvent like CDCl₃.

| Assignment | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | CH₃ -(CH₂)₁₅- | ~ 0.88 | Triplet (t) | 3H |

| b | CH₃-CH₂ -(CH₂)₁₄- | ~ 1.25 | Multiplet (m) | 2H |

| c | -(CH₂ )₁₄-CH₂-COO- | ~ 1.25 | Multiplet (m) | 28H |

| d | -CH₂ -COO- | ~ 2.29 | Triplet (t) | 2H |

| e | -COO-CH₂ -CH₂-CH₂-OH | ~ 4.21 | Triplet (t) | 2H |

| f | -COO-CH₂-CH₂ -CH₂-OH | ~ 1.85 | Quintet (quint) | 2H |

| g | -CH₂-CH₂ -OH | ~ 3.75 | Triplet (t) | 2H |

| h | -CH₂-OH | Variable (Broad Singlet) | Broad Singlet (br s) | 1H |

The table below details the expected chemical shifts for the carbon atoms in 3-hydroxypropyl octadecanoate.

| Assignment | Carbon | Predicted Chemical Shift (δ, ppm) |

| 1 | C H₃- | ~ 14.1 |

| 2 | CH₃-C H₂- | ~ 22.7 |

| 3-15 | -(C H₂)₁₃- | ~ 29.1 - 29.7 |

| 16 | -C H₂-CH₂-COO- | ~ 25.0 |

| 17 | -C H₂-COO- | ~ 34.1 |

| 18 | -C =O- | ~ 174.0 |

| 1' | -O-C H₂- | ~ 62.5 |

| 2' | -CH₂-C H₂-CH₂- | ~ 32.2 |

| 3' | -C H₂-OH | ~ 60.3 |

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-hydroxypropyl octadecanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₂₁H₄₃O₃]⁺ | 359.32 | Protonated molecular ion. |

| [M+Na]⁺ | [C₂₁H₄₂O₃Na]⁺ | 381.30 | Sodium adduct, commonly observed. |

| [M-H₂O+H]⁺ | [C₂₁H₄₁O₂]⁺ | 341.31 | Loss of water from the protonated molecule. |

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.

-

Drying Gas (N₂): Set to a temperature of 200-300 °C.

-

Mass Range: Scan from m/z 100 to 1000.

-

-

Data Analysis: Identify the molecular ion peak and any significant adducts or fragments. Use the high-resolution data to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 (broad) | O-H stretching | Hydroxyl (-OH) |

| ~ 2920, 2850 | C-H stretching | Alkane (-CH₂, -CH₃) |

| ~ 1740 | C=O stretching | Ester (-COO-) |

| ~ 1465 | C-H bending | Alkane (-CH₂) |

| ~ 1170 | C-O stretching | Ester (-O-C-) |

| ~ 1050 | C-O stretching | Alcohol (-C-OH) |

-

Sample Preparation:

-

Thin Film: If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

ATR: Use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the sample directly on the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample holder (or pure KBr pellet) before running the sample.

-

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 3-hydroxypropyl octadecanoate.

Caption: Workflow for Spectroscopic Identification.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a robust framework for the unequivocal identification and structural characterization of 3-hydroxypropyl octadecanoate. The data and protocols presented in this guide serve as a comprehensive resource for researchers involved in the synthesis, quality control, and application of this and structurally related fatty acid esters. Adherence to these methodologies will ensure accurate and reproducible results, facilitating further research and development.

An In-depth Technical Guide to 3-Hydroxypropyl Stearate: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxypropyl stearate, a monoester of stearic acid and 1,3-propanediol. The document details its molecular structure and formula, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis, in line with the requirements for research and development in the pharmaceutical and chemical industries.

Molecular Structure and Formula

3-Hydroxypropyl stearate, also known by its IUPAC name 3-hydroxypropyl octadecanoate, is a chemical compound with the molecular formula C₂₁H₄₂O₃[1]. It is classified as an emollient in the cosmetics industry[1].

The molecular structure consists of a long, saturated hydrocarbon chain of stearic acid linked via an ester bond to a 1,3-propanediol moiety. The presence of a terminal hydroxyl group on the propyl chain imparts a degree of polarity to the otherwise nonpolar molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxypropyl stearate is presented in the table below. These properties are essential for understanding its behavior in various applications, including formulation development and chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₂O₃ | [1] |

| Molecular Weight | 342.6 g/mol | [1] |

| IUPAC Name | 3-hydroxypropyl octadecanoate | [1] |

| CAS Number | 25190-52-7 | [1] |

| XLogP3-AA | 8.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 19 | [1] |

| Exact Mass | 342.313395 g/mol | [1] |

| Monoisotopic Mass | 342.313395 g/mol | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Heavy Atom Count | 24 | [1] |

Experimental Protocols

Synthesis of 3-Hydroxypropyl Stearate via Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of 3-hydroxypropyl stearate through the direct esterification of stearic acid with 1,3-propanediol using an acid catalyst.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

1,3-Propanediol (C₃H₈O₂)

-

Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

-

Hexane and Ethyl Acetate (for chromatography)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine stearic acid (1 molar equivalent) and 1,3-propanediol (1.5-2 molar equivalents) in toluene.

-

Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to the stearic acid).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the stearic acid spot on TLC), cool the reaction mixture to room temperature.

-

Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-hydroxypropyl stearate.

References

The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of octadecanoic acid, 3-hydroxypropyl ester (also known as 3-hydroxypropyl stearate). As an important fatty acid ester with applications in cosmetics, pharmaceuticals, and material science, understanding its behavior in various solvents is critical for formulation development, synthesis, and purification processes. This document outlines the theoretical basis for its solubility, presents a survey of available qualitative data, and provides detailed experimental protocols for the quantitative determination of its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide emphasizes the methodological approach to empower researchers to generate this critical data in their own laboratories.

Introduction

This compound is a monoester of stearic acid and 1,3-propanediol. Its chemical structure, featuring a long, nonpolar alkyl chain and a polar head with a hydroxyl group, imparts amphiphilic properties that govern its solubility. This compound is noted for its use as an emollient in cosmetic formulations.[1] The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation stability, and route of administration in drug delivery systems. A thorough understanding of the solubility of 3-hydroxypropyl stearate in a range of solvents is therefore essential for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties, particularly the molecular weight and XLogP3 value (a measure of lipophilicity), are indicative of its likely solubility behavior, suggesting good solubility in nonpolar organic solvents and poor solubility in water.

| Property | Value | Reference |

| IUPAC Name | 3-hydroxypropyl octadecanoate | [1] |

| Molecular Formula | C₂₁H₄₂O₃ | [1] |

| Molecular Weight | 342.6 g/mol | [1] |

| XLogP3-AA | 8.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solubility Data

A comprehensive search of scientific literature, chemical databases, and technical data sheets did not yield specific quantitative solubility data for this compound in a variety of common solvents. Fatty acid esters are generally known to be soluble in organic solvents and insoluble in water.

Qualitative Solubility Summary

Based on the general principles of "like dissolves like" and the solubility of similar long-chain fatty acid esters, the following qualitative solubility profile can be anticipated:

-

Soluble in: Nonpolar and moderately polar organic solvents such as hexane, toluene, chloroform, dichloromethane, ethyl acetate, and acetone. It is also expected to be soluble in alcohols like ethanol and methanol.

-

Insoluble in: Water and other highly polar, protic solvents.

Quantitative Solubility Table (Hypothetical)

The following table is provided as a template for researchers to populate with experimentally determined data. The values are currently placeholders and should not be considered factual. A detailed protocol for obtaining this data is provided in Section 4.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Water | 25 | < 0.1 (Expected) | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

| Methanol | 25 | Data not available | Gravimetric |

| Acetone | 25 | Data not available | Gravimetric |

| Ethyl Acetate | 25 | Data not available | Gravimetric |

| Chloroform | 25 | Data not available | Gravimetric |

| Dichloromethane | 25 | Data not available | Gravimetric |

| Hexane | 25 | Data not available | Gravimetric |

| Toluene | 25 | Data not available | Gravimetric |

Experimental Protocols for Solubility Determination

The following section details a robust experimental workflow for the quantitative determination of the solubility of this compound.

General Workflow for Solubility Determination

The process of determining the solubility of a compound involves several key steps, from preparation to analysis. The following diagram illustrates a typical workflow.

Caption: Workflow for the experimental determination of solubility.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

4.2.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Screw-capped vials

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

4.2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Record the exact mass of the solution transferred.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum at room temperature.

-

Once the solvent is completely removed, re-weigh the evaporating dish containing the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

Solubility ( g/100 mL solvent) = (mass of solute / volume of solvent) * 100

-

4.2.3. Considerations

-

Purity: The purity of both the solute and the solvent is crucial for accurate solubility measurements.

-

Temperature Control: Maintaining a constant and uniform temperature throughout the experiment is critical as solubility is highly temperature-dependent.

-

Equilibrium: Ensuring that the system has reached equilibrium is essential for obtaining reproducible results.

Analytical Methods for Quantification

For lower solubility values or for more complex matrices, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for quantification instead of the gravimetric method.

4.3.1. HPLC Method

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

After the equilibration and phase separation steps described in 4.2.2, dilute the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor.

Logical Relationships in Solubility Studies

The determination of a compound's solubility is a logical process that can be visualized to understand the relationship between different experimental stages and the decisions involved.

Caption: Logical workflow of a solubility study.

Conclusion

References

In-depth Technical Guide: Biological Activity of 3-Hydroxypropyl Stearate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 3-Hydroxypropyl Stearate

1.0 Executive Summary

This technical guide provides a thorough review of the current scientific understanding of the biological activity of 3-hydroxypropyl stearate. A comprehensive search of scholarly articles, patent databases, and technical reports was conducted to synthesize all available information on its pharmacological effects, mechanisms of action, and relevant experimental data.

The investigation reveals a significant gap in the scientific literature regarding the specific biological activities of 3-hydroxypropyl stearate. While its chemical properties and use as an excipient in various formulations are documented, there is a notable absence of studies detailing its direct pharmacological effects on biological systems. This document summarizes the available information and highlights the current limitations in our knowledge.

2.0 Chemical and Physical Properties

3-Hydroxypropyl stearate is the ester of stearic acid and 1,3-propanediol. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C21H42O3 | PubChem |

| Molecular Weight | 342.6 g/mol | PubChem |

| IUPAC Name | 3-hydroxypropyl octadecanoate | PubChem |

| CAS Number | 25190-52-7 | PubChem |

3.0 Review of Existing Literature and Data

A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was performed using keywords such as "3-hydroxypropyl stearate biological activity," "3-hydroxypropyl stearate pharmacology," and "3-hydroxypropyl stearate mechanism of action."

The search results consistently indicate that 3-hydroxypropyl stearate is primarily utilized as an excipient in pharmaceutical and cosmetic formulations.[1] Its function in these contexts is typically as an emollient, emulsifying agent, or viscosity-increasing agent. There is a lack of published research investigating its potential as an active pharmaceutical ingredient or detailing any intrinsic biological activity.

4.0 Analysis of Biological Activity Data

Despite extensive searches, no quantitative data on the biological activity of 3-hydroxypropyl stearate, such as IC50 values, EC50 values, or dose-response curves from in vitro or in vivo studies, were found in the public domain. Consequently, it is not possible to present a summary of quantitative data in a tabular format as initially intended.

5.0 Experimental Protocols

The absence of studies on the biological activity of 3-hydroxypropyl stearate means there are no established experimental protocols to report.

6.0 Signaling Pathways and Mechanisms of Action

Due to the lack of research on its biological effects, there are no described signaling pathways or mechanisms of action associated with 3-hydroxypropyl stearate. Therefore, no diagrams can be generated to visualize these aspects.

7.0 Discussion and Future Directions

The current body of scientific literature does not support any claims of specific biological activity for 3-hydroxypropyl stearate beyond its role as an inactive ingredient in various formulations. This presents a significant knowledge gap and an opportunity for future research.

To elucidate the potential biological effects of 3-hydroxypropyl stearate, a systematic investigation could be undertaken. The following experimental workflow is proposed for future studies.

References

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Esterification of Stearic Acid with 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed esterification of stearic acid with 1,3-propanediol yields a mixture of 1,3-propanediol monostearate and 1,3-propanediol distearate. These long-chain fatty acid esters are of significant interest in the pharmaceutical and cosmetic industries due to their properties as emollients, thickeners, and formulation excipients. In drug development, they are particularly valuable as lipid-based matrices for the formulation of poorly water-soluble drugs, potentially enhancing their oral bioavailability and enabling controlled release.

This document provides detailed protocols for the chemical synthesis of these esters, summarizes key reaction data, and discusses their application in drug delivery systems.

Data Presentation

The following table summarizes the product distribution from a representative acid-catalyzed esterification of stearic acid with 1,3-propanediol. It is important to note that the ratio of monoester to diester can be influenced by the molar ratio of the reactants, the type and concentration of the catalyst, reaction temperature, and reaction time.

| Product Component | Composition (%) |

| 1,3-Propanediol Distearate | 43.4 |

| 1,3-Propanediol Monostearate | 49.2 |

| Unreacted Stearic Acid | 0.8 |

| Unreacted 1,3-Propanediol | 3.62 |

Experimental Protocols

Two primary methods for the synthesis of 1,3-propanediol stearate esters are presented: acid-catalyzed esterification and enzymatic synthesis.

Protocol 1: Acid-Catalyzed Esterification

This protocol is based on a standard Fischer-Speier esterification method using an acid catalyst to promote the reaction between stearic acid and 1,3-propanediol.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

1,3-Propanediol (C₃H₈O₂)

-

p-Toluenesulfonic acid (p-TSA) (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap if using toluene, separatory funnel)

Procedure:

-

Reactant Setup: In a round-bottom flask, combine stearic acid and 1,3-propanediol. A molar ratio of approximately 1:1 is a reasonable starting point for producing a mixture of mono- and diesters. For the specific composition detailed in the table above, a 1:1 molar ratio was used.

-

Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid, to the reaction mixture. A typical catalyst loading is 0.5-2% by weight of the reactants.

-

Reaction: Heat the mixture to the desired reaction temperature, for instance, 140°C, and stir for a set duration, such as 7 hours. The water produced during the reaction can be removed by distillation, optionally aided by an azeotropic solvent like toluene using a Dean-Stark apparatus to drive the equilibrium towards the products.

-

Work-up: After cooling the reaction mixture, dissolve it in an organic solvent like diethyl ether. Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The resulting mixture of mono- and diesters can be further purified using techniques like column chromatography if a specific ester is desired.

Protocol 2: Enzymatic Esterification (Alternative Method)

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis, often proceeding at lower temperatures and without the need for harsh acids.

Materials:

-

Stearic Acid

-

1,3-Propanediol

-

Immobilized Lipase (e.g., Candida antarctica lipase B)

-

Vacuum pump

Procedure:

-

Reactant and Enzyme Setup: Combine stearic acid, 1,3-propanediol (e.g., in a 1:1 molar ratio), and the immobilized lipase in a reaction vessel.

-

Reaction: Stir the mixture at a moderate temperature, for example, 70°C, under reduced pressure (e.g., 50 mbar) for a specified time, such as 6 hours, to facilitate the removal of water.

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for potential reuse.

-

Product: The filtered reaction mixture contains the desired esters and can be used directly or further purified as needed.

Visualizations

Acid-Catalyzed Esterification Workflow

Application Notes and Protocols for the Production of 3-Hydroxypropyl Octadecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the synthesis of 3-hydroxypropyl octadecanoate, a valuable monoester with applications in cosmetics, pharmaceuticals, and as a specialty chemical. The synthesis of this compound can be achieved through various transesterification and esterification methods, primarily categorized into enzymatic and chemical approaches.

Introduction to Synthesis Methods

The production of 3-hydroxypropyl octadecanoate involves the reaction of an octadecanoate source (stearic acid or its ester) with 1,3-propanediol. The two primary routes explored in these notes are:

-

Enzymatic Synthesis: This method utilizes lipases, often in an immobilized form, to catalyze the esterification of stearic acid with 1,3-propanediol. It is favored for its high selectivity, mild reaction conditions, and environmentally friendly nature. The enzyme Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym® 435, is a highly effective catalyst for this reaction.[1]

-

Chemical Synthesis: This approach typically involves acid-catalyzed esterification (Fischer esterification) of stearic acid with 1,3-propanediol or the transesterification of a stearic acid ester (e.g., methyl stearate) with 1,3-propanediol.[2] Common catalysts include sulfuric acid and p-toluenesulfonic acid.[3]

Comparative Data of Synthesis Methods

The choice of synthesis method can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of typical reaction conditions and outcomes for the enzymatic and chemical synthesis of 3-hydroxypropyl octadecanoate and analogous long-chain fatty acid esters.

Table 1: Comparison of Reaction Parameters for the Synthesis of 3-Hydroxypropyl Octadecanoate and Analogous Esters

| Parameter | Enzymatic Synthesis (Novozym® 435) | Chemical Synthesis (Acid-Catalyzed) |

| Reactants | Stearic Acid & 1,3-Propanediol | Stearic Acid & 1,3-Propanediol or Methyl Stearate & 1,3-Propanediol |

| Catalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) | p-Toluenesulfonic Acid or Sulfuric Acid |

| Temperature | 60-80°C | 110-140°C |

| Reaction Time | 4-48 hours | 2-8 hours |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | 1:1.2 to 1:3 |

| Catalyst Loading | 5-10% (w/w of reactants) | 1-5% (w/w of reactants) |

| Solvent | Often solvent-free | Toluene or solvent-free |

| Typical Yield | >90% (conversion) | 75-95% |

| Byproducts | Water | Water or Methanol |

Detailed Experimental Protocols

Protocol for Enzymatic Synthesis of 3-Hydroxypropyl Octadecanoate

This protocol describes the lipase-catalyzed esterification of stearic acid and 1,3-propanediol in a solvent-free system.

Materials:

-

Stearic Acid (MW: 284.48 g/mol )

-

1,3-Propanediol (MW: 76.09 g/mol )

-

Immobilized Candida antarctica Lipase B (Novozym® 435)

-

Hexane (for product extraction)

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer with Hotplate

-

Reaction Vessel (e.g., 100 mL round-bottom flask)

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, combine stearic acid (e.g., 28.45 g, 0.1 mol) and 1,3-propanediol (e.g., 11.41 g, 0.15 mol). The molar ratio of stearic acid to 1,3-propanediol is set at 1:1.5.

-

Reaction Setup: Place the flask in a temperature-controlled oil bath on a magnetic stirrer. Add a magnetic stir bar to the flask.

-

Initiation of Reaction: Heat the mixture to 70°C with continuous stirring until the stearic acid is completely melted and a homogenous mixture is formed.

-

Enzyme Addition: Add Novozym® 435 (e.g., 2.0 g, approximately 5% w/w of total reactants) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at 70°C with constant stirring (e.g., 200 rpm) for 24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the consumption of stearic acid via titration with a standard NaOH solution.

-

Enzyme Recovery: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of hexane to dissolve the product and unreacted substrates. Separate the immobilized enzyme by filtration. The recovered enzyme can be washed with hexane and dried for potential reuse.

-

Product Isolation: Transfer the filtrate to a separatory funnel. Wash the organic phase twice with 25 mL of distilled water to remove any residual 1,3-propanediol.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-hydroxypropyl octadecanoate.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure monoester.

Protocol for Chemical Synthesis of 3-Hydroxypropyl Octadecanoate

This protocol details the acid-catalyzed transesterification of ethyl stearate with 1,3-propanediol.

Materials:

-

Ethyl Stearate (MW: 312.54 g/mol )

-

1,3-Propanediol (MW: 76.09 g/mol )

-

p-Toluenesulfonic Acid Monohydrate (p-TSA) (MW: 190.22 g/mol )

-

Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine Solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Reaction Vessel with a Dean-Stark Apparatus

-

Magnetic Stirrer with Heating Mantle

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethyl stearate (e.g., 31.25 g, 0.1 mol), 1,3-propanediol (e.g., 9.13 g, 0.12 mol), and p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol).

-

Reaction Setup: Add 100 mL of toluene to the flask. Place the flask in a heating mantle on a magnetic stirrer and add a stir bar.

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120°C). The ethanol and water generated during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more ethanol/water is collected in the Dean-Stark trap. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching: After the reaction is complete, cool the flask to room temperature.

-

Work-up: Carefully add 50 mL of a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to obtain pure 3-hydroxypropyl octadecanoate.

Visualizations of Processes and Pathways

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of 3-hydroxypropyl octadecanoate.

Chemical Transesterification Pathway

Caption: Acid-catalyzed transesterification pathway.

Logical Relationship of Synthesis Methods

Caption: Overview of synthesis methods for 3-hydroxypropyl octadecanoate.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxypropyl Stearate

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-hydroxypropyl stearate is a fatty acid ester with potential applications in various industries, including cosmetics and pharmaceuticals. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This document provides a detailed application note and protocol for the GC-MS analysis of 3-hydroxypropyl stearate. Due to the presence of a free hydroxyl group, derivatization is recommended to improve its chromatographic behavior and sensitivity.

Experimental Protocol

A robust GC-MS method for 3-hydroxypropyl stearate involves sample preparation including derivatization, followed by instrumental analysis.

1. Sample Preparation: Derivatization

To improve volatility and thermal stability for GC-MS analysis, the hydroxyl group of 3-hydroxypropyl stearate should be derivatized. A common and effective method is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[1]

-

Reagents and Materials:

-

3-hydroxypropyl stearate standard

-

Sample containing 3-hydroxypropyl stearate

-

Anhydrous pyridine or other suitable solvent

-

Silylating agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., deuterated stearic acid or a similar compound not present in the sample)

-

Vortex mixer

-

Heating block or oven

-

GC vials with inserts

-

-

Procedure:

-

Accurately weigh a known amount of the sample or standard into a clean, dry reaction vial.

-

Dissolve the sample in a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine).

-

Add a known amount of internal standard.

-

Add an excess of the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).[2]

-

Cap the vial tightly and vortex thoroughly.

-

Heat the mixture at a specific temperature and time to ensure complete derivatization (e.g., 60-80°C for 30-60 minutes).[2][3] Optimization may be required.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for GC-MS analysis. If necessary, dilute the sample with an appropriate solvent.

-

2. GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2] A polar column like HP-88 could also be considered for separation of fatty acid esters.[4][5] |

| Injector | Split/Splitless, set to 280°C. A splitless injection is often used for trace analysis.[2][6] |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature: 80°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min.[2] This program should be optimized based on the retention time of the analyte. |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Impact (EI) at 70 eV[4] |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 40-650[5] |

| Data Acquisition | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3][6][7] |

Data Presentation

Quantitative analysis of 3-hydroxypropyl stearate can be performed using an internal standard method. A calibration curve should be constructed using standards of known concentrations. The results can be summarized in a table as shown below.

Table 1: Quantitative Analysis of 3-Hydroxypropyl Stearate

| Sample ID | Analyte Concentration (e.g., µg/mL) | Internal Standard Area | Analyte Area | Calculated Amount | % Recovery (for QC samples) |

| Blank | 0 | X | 0 | Not Detected | N/A |

| Standard 1 | 1 | X | Y1 | 1 | N/A |

| Standard 2 | 5 | X | Y2 | 5 | N/A |

| Standard 3 | 10 | X | Y3 | 10 | N/A |

| Sample 1 | ? | X | Ys1 | Z1 | N/A |

| QC Sample | 7.5 | X | Yqc | Zqc | 98% |

Note: This table is a template. The actual values will be obtained from the experimental data.

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of 3-hydroxypropyl stearate.

Logical Relationship Diagram

Caption: The logic behind derivatizing 3-hydroxypropyl stearate for GC-MS analysis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. lipidmaps.org [lipidmaps.org]

- 4. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]